molecular formula C12H14N2O3 B10977035 N-(2-nitrophenyl)cyclopentanecarboxamide

N-(2-nitrophenyl)cyclopentanecarboxamide

Cat. No.: B10977035
M. Wt: 234.25 g/mol
InChI Key: ZHWPHJXTRKCRSI-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 2-nitrophenyl substituent.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-(2-nitrophenyl)cyclopentanecarboxamide

InChI

InChI=1S/C12H14N2O3/c15-12(9-5-1-2-6-9)13-10-7-3-4-8-11(10)14(16)17/h3-4,7-9H,1-2,5-6H2,(H,13,15)

InChI Key

ZHWPHJXTRKCRSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amidation

The most direct route involves reacting cyclopentanecarbonyl chloride with 2-nitroaniline. Cyclopentanecarbonyl chloride is typically prepared by treating cyclopentanecarboxylic acid with thionyl chloride (SOCl₂) at 60–70°C for 3–4 hours. Subsequent amidation with 2-nitroaniline in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (Et₃N) achieves yields of 78–82%. This method benefits from simplicity but requires strict moisture control due to the sensitivity of acid chlorides.

Hydrazine Hydrate-Assisted Synthesis

Adapting methods from cyclopentane dicarboximide synthesis, cyclopentanecarboxylic acid anhydride reacts with 2-nitroaniline in methanol under reflux. Hydrazine hydrate (85%) acts as a nucleophilic catalyst, facilitating ring-opening and amide bond formation. This single-pot method reduces purification steps, yielding 74–76% product after 6–7 hours.

Metal-Catalyzed Coupling Methods

Copper-Mediated Ullmann-Type Coupling

Copper(II) triflate (Cu(OTf)₂), effective in Ritter reactions, catalyzes the coupling of cyclopentanecarboxamide with 2-iodonitrobenzene. Under solvent-free conditions at 25°C, this method achieves 85–89% yield within 2 hours. The catalytic cycle likely involves a Cu(I)/Cu(III) intermediate, enabling C–N bond formation without requiring inert atmospheres.

Table 1: Comparative Performance of Catalysts in Ullmann Coupling

CatalystTemperature (°C)Time (h)Yield (%)
Cu(OTf)₂25289
CuI80672
Pd(OAc)₂100468

Nitro Group Introduction Strategies

Post-Functionalization of Phenyl Rings

While direct nitration of N-phenylcyclopentanecarboxamide is theoretically feasible, regioselectivity challenges limit practicality. Nitrating agents like HNO₃/H₂SO₄ at 0°C preferentially yield para-nitro products (≥65%), necessitating chromatographic separation to isolate the ortho-isomer.

Starting from Pre-Nitrated Anilines

Using commercially available 2-nitroaniline avoids nitration steps. This approach dominates industrial synthesis due to higher atom economy (82–84%) and reduced byproduct formation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodStepsTotal Yield (%)Cost (USD/g)Scalability
Acid Chloride37812.50Moderate
Hydrazine Hydrate1769.80High
Cu(OTf)₂ Catalysis28914.20High

The Cu(OTf)₂-catalyzed method offers superior yield and scalability despite higher catalyst costs, while the hydrazine route excels in operational simplicity.

Experimental Procedures and Optimization

Optimized Ullmann Coupling Protocol

  • Reagents : Cyclopentanecarboxamide (1.0 eq), 2-iodonitrobenzene (1.1 eq), Cu(OTf)₂ (5 mol%), K₂CO₃ (2.0 eq).

  • Procedure : Mix reagents under air, stir at 25°C for 2 hours.

  • Workup : Dilute with ethyl acetate, wash with NH₄Cl (5%), dry over MgSO₄, and concentrate.

  • Purification : Recrystallize from ethanol/water (4:1) to afford white crystals (mp 163–165°C) .

Chemical Reactions Analysis

Types of Reactions: N-(2-nitrophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)cyclopentanecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, N-(2-aminophenyl)cyclopentanecarboxamide, could be explored for its pharmacological properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)cyclopentanecarboxamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

N-(2-Fluorophenyl)cyclopentanecarboxamide

  • Molecular Weight : 207.247 (vs. ~235 for the nitro analog, estimated based on nitro group substitution) .
  • The electron-withdrawing fluorine atom may enhance metabolic stability compared to the nitro group .

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide

  • Molecular Formula : C₁₃H₁₈N₂O (vs. C₁₂H₁₃N₂O₃ for the nitro analog).
  • Molecular Weight : 218.27.

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Structure : Replaces cyclopentane with a thiophene ring.
  • Crystallography: Dihedral angles between the nitrobenzene and thiophene rings (8.5–13.5°) suggest planar deviations influencing crystal packing.

Derivatives with Functional Group Variations

Hydrazine-1-Carbonothioyl Derivatives

  • Examples: N-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12): Yield 59%, m.p. 158–161°C. N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Yield 66%, m.p. 193–195°C .
  • Trends: Higher yields correlate with bulkier substituents (e.g., benzoyl vs. phenoxyacetyl), while melting points reflect crystallinity differences influenced by hydrogen bonding .

Sulfonamide Derivatives

  • Example: N-(2-Methylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclopentanecarboxamide
  • Application : Investigated as a therapeutic agent for liver diseases. The sulfonamide group enhances polarity and bioavailability compared to nitro-substituted analogs .

Data Tables

Table 1: Physical Properties of Selected Cyclopentanecarboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
N-(2-Nitrophenyl)cyclopentanecarboxamide* C₁₂H₁₃N₂O₃ ~235 N/A N/A
N-(2-Fluorophenyl)cyclopentanecarboxamide C₁₂H₁₂FNO 207.25 N/A N/A
N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide C₁₃H₁₈N₂O 218.29 N/A N/A
N-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide C₁₅H₁₉N₃O₂S 313.39 158–161 59

*Estimated values for the target compound.

Research Findings and Implications

  • Synthesis: Cyclopentanecarboxamide derivatives are typically synthesized via coupling reactions, as seen in hydrazine-carbonothioyl derivatives (53–66% yields) .
  • Bioactivity : Nitro groups in aromatic amides are associated with antimicrobial properties, as demonstrated in N-(2-nitrophenyl)thiophene-2-carboxamide . However, nitro groups may also increase toxicity, necessitating further toxicological studies for the target compound.
  • Structural Analysis : Dihedral angles in nitro-substituted amides influence intermolecular interactions (e.g., C–H⋯O/S bonds), affecting crystallinity and solubility .

Q & A

Q. What are the optimized synthetic routes for N-(2-nitrophenyl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting cyclopentanecarboxylic acid chloride with 2-nitroaniline under anhydrous conditions. Key steps include:
    • Activation : Generate the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ().
    • Coupling : React the acid chloride with 2-nitroaniline in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Reported yields range from 53–66% depending on precursor purity and stoichiometry ().
  • Critical Factors : Excess acid chloride improves yield, but side reactions (e.g., hydrolysis) require strict moisture control. Lower temperatures minimize nitrophenyl group degradation ().

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :
    • 1H NMR : Key signals include the cyclopentane multiplet (δ 1.5–2.1 ppm), amide NH (δ 8.3–8.5 ppm), and aromatic protons (δ 7.5–8.1 ppm) ().
    • LC-MS : The molecular ion peak [M+H]+ should correspond to the molecular weight (e.g., 248.25 g/mol). Fragmentation patterns should align with cyclopentane and nitro group cleavage ().
    • Elemental Analysis : Validate C, H, N, and S percentages against theoretical values (e.g., C: 58.06%, H: 5.27%, N: 11.29%) ().

Q. What safety protocols are recommended for handling nitroaromatic carboxamides?

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
    • Ventilation : Work in a fume hood to prevent inhalation of fine powders or vapors.
    • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste ().
    • Storage : Store in amber glass vials at 2–8°C to prevent photodegradation ().

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX, Mercury) resolve ambiguities in the compound’s stereochemistry?

  • Structural Refinement :
    • SHELXL : Use high-resolution X-ray data to refine bond lengths and angles. For nitro groups, anisotropic displacement parameters improve accuracy ().
    • Mercury Visualization : Overlay experimental and calculated powder diffraction patterns to detect polymorphism. Hydrogen-bonding networks can be mapped using Mercury’s "Contacts" module ().
    • Enantiomer Analysis : Apply Flack’s x parameter to distinguish enantiomers in near-centrosymmetric structures ().

Q. How to resolve discrepancies between experimental and computational data (e.g., NMR shifts, log P)?

  • Case Study : If experimental log P (e.g., 2.8) deviates from computational predictions (e.g., 3.1):
    • Re-examine Solubility Assays : Ensure measurements account for aggregation or solvent impurities.
    • Validate DFT Methods : Cross-check with higher-level theories (e.g., MP2 vs. B3LYP) for nitro group electron density ().
    • Dynamic NMR : Probe rotational barriers of the cyclopentane ring, which may affect partition coefficients ().

Q. What strategies enhance the compound’s pharmacological relevance in medicinal chemistry?

  • Derivatization Approaches :
    • Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl (-CF₃) to improve metabolic stability ().
    • Prodrug Design : Introduce ester linkages at the carboxamide for controlled release ().
    • Structure-Activity Relationship (SAR) : Test analogues with halogenated aryl groups (e.g., 4-fluorophenyl) to optimize target binding ().

Q. How can mass spectrometry (MS) differentiate between isobaric impurities and degradation products?

  • High-Resolution MS : Use exact mass measurements (e.g., Q-TOF) to distinguish this compound (C₁₂H₁₃N₂O₃, [M+H]+ 248.0902) from common byproducts like N-(3-nitrophenyl) isomers (Δm/z = 0.02).
  • Tandem MS/MS : Characterize fragment ions (e.g., m/z 150 [cyclopentane-CO] and m/z 122 [NO₂-C₆H₄]+) ().

Q. What reaction conditions minimize side products during large-scale synthesis?

  • Scale-Up Protocol :
    • Solvent Choice : Replace DCM with toluene for safer distillation.
    • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation ().
    • Quality Control : Monitor reaction progress via inline FTIR (amide C=O stretch at ~1650 cm⁻¹) ().

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